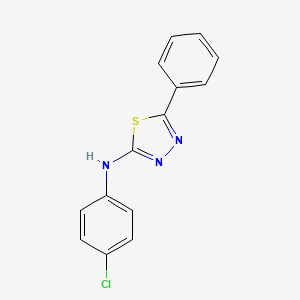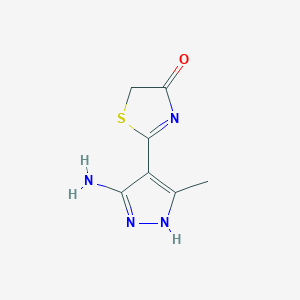![molecular formula C17H14INO2 B12898649 N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide CAS No. 920537-55-9](/img/structure/B12898649.png)
N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . The reaction conditions often include the use of (diacetoxyiodo)benzene in acetonitrile, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of benzofuran derivatives, including N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide, often employs scalable methods such as free radical cyclization cascades and proton quantum tunneling . These methods are advantageous due to their high yield and fewer side reactions, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The iodobenzamide moiety allows for substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in acetonitrile.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized benzofuran derivatives, reduced amides, and substituted benzamides, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-tumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Acetylbenzofuran-3-yl) methacrylamide: Another benzofuran derivative with similar biological activities.
2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide: Known for its anti-cancer properties.
Uniqueness
N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide is unique due to the presence of the iodobenzamide moiety, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound for various scientific applications.
Propriétés
Numéro CAS |
920537-55-9 |
|---|---|
Formule moléculaire |
C17H14INO2 |
Poids moléculaire |
391.20 g/mol |
Nom IUPAC |
N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide |
InChI |
InChI=1S/C17H14INO2/c18-15-7-3-1-6-14(15)17(20)19-10-9-12-11-21-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,19,20) |
Clé InChI |
CFLXGFPZSMNZTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CO2)CCNC(=O)C3=CC=CC=C3I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


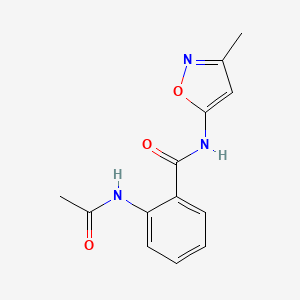
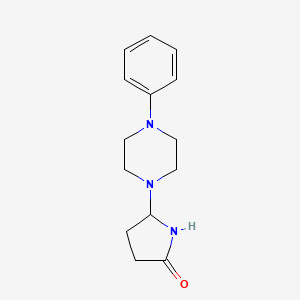
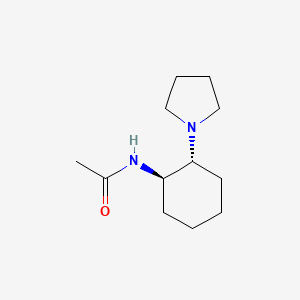



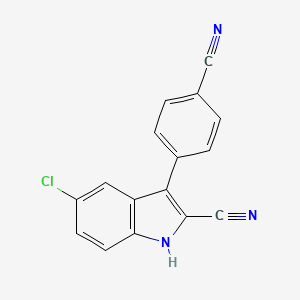
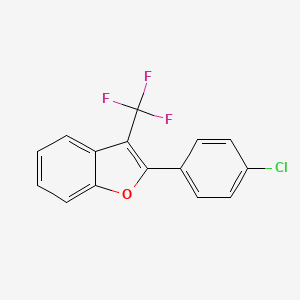

![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
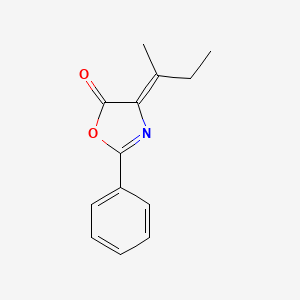
![4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid](/img/structure/B12898627.png)
